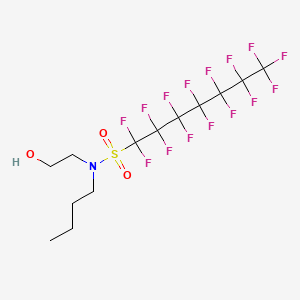![molecular formula C8H6BF5O3 B12847851 [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 936250-26-9](/img/structure/B12847851.png)
[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C8H6BF5O3 . This compound is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the hydroboration of an appropriate precursor. The process includes the addition of a boron-hydrogen (B-H) bond across an unsaturated bond, such as an alkene or alkyne . This reaction is generally rapid and proceeds with high selectivity.
Industrial Production Methods: Industrial production methods for this compound often utilize hydroboration techniques due to their efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of boron-containing reduced products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: This compound is utilized in the synthesis of biologically active molecules, including potential drug candidates for various diseases .
Industry: In the industrial sector, it is employed in the production of advanced materials and specialty chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3,5-Difluorophenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Comparison: Compared to similar compounds, [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid offers unique reactivity due to the presence of both fluorine and boronic acid groups. This combination enhances its utility in various synthetic applications, making it a versatile reagent in organic chemistry .
Eigenschaften
| 936250-26-9 | |
Molekularformel |
C8H6BF5O3 |
Molekulargewicht |
255.94 g/mol |
IUPAC-Name |
[3,5-difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF5O3/c10-4-1-5(9(15)16)7(6(11)2-4)17-3-8(12,13)14/h1-2,15-16H,3H2 |
InChI-Schlüssel |
AZYREAMQJBZUHH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1OCC(F)(F)F)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


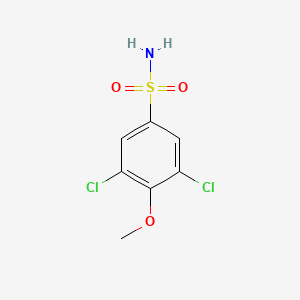
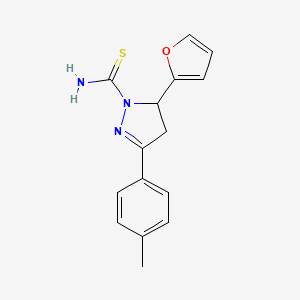


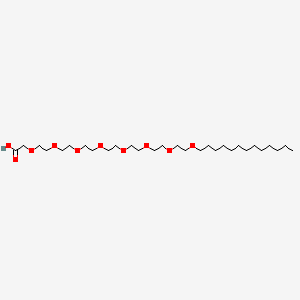
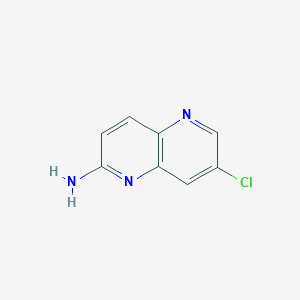
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
